4'-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride

Description

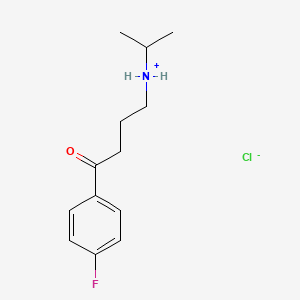

4'-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride is a fluorinated butyrophenone derivative characterized by a ketone group at the butyrophenone backbone, a fluorine substituent at the para position of the phenyl ring, and an isopropylamino group at the fourth carbon of the butanone chain. Butyrophenones are historically significant in medicinal chemistry, often explored for their psychotropic properties or as intermediates in synthesizing bioactive molecules .

Properties

CAS No. |

59921-72-1 |

|---|---|

Molecular Formula |

C13H19ClFNO |

Molecular Weight |

259.75 g/mol |

IUPAC Name |

[4-(4-fluorophenyl)-4-oxobutyl]-propan-2-ylazanium;chloride |

InChI |

InChI=1S/C13H18FNO.ClH/c1-10(2)15-9-3-4-13(16)11-5-7-12(14)8-6-11;/h5-8,10,15H,3-4,9H2,1-2H3;1H |

InChI Key |

QAMZKFCELBFJSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[NH2+]CCCC(=O)C1=CC=C(C=C1)F.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with isopropylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

Acylation: The amine is subsequently acylated with butyryl chloride to form the final product, 4’-Fluoro-4-(isopropyl)aminobutyrophenone.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

Oxidation: Major products include 4’-fluoro-4-(isopropyl)aminobutyrophenone carboxylic acid.

Reduction: Major products include 4’-fluoro-4-(isopropyl)aminobutyrophenol.

Substitution: Major products depend on the nucleophile used, such as 4’-methoxy-4-(isopropyl)aminobutyrophenone.

Scientific Research Applications

Chemical Properties and Structure

4'-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride is a synthetic compound belonging to the class of substituted phenylbutyrophenones. Its chemical structure includes a fluorine atom at the para position of the phenyl ring and an isopropyl group attached to the amine nitrogen. This structural modification can influence its pharmacological properties, making it a subject of interest in drug development.

Pharmacological Studies

The compound has been investigated for its potential pharmacological effects, particularly as a psychoactive agent. Research indicates that similar compounds may act as serotonin and dopamine receptor modulators, which can have implications for treating various psychiatric disorders such as depression and anxiety.

Table 1: Potential Pharmacological Effects of Analogous Compounds

| Compound Name | Receptor Target | Potential Effects |

|---|---|---|

| 4-Fluoro-4-(isopropyl)aminobutyrophenone | Serotonin/Dopamine | Mood enhancement, anxiolytic effects |

| 4-Fluoro-α-Pyrrolidinobutiophenone | Dopamine | Stimulant effects, potential abuse liability |

| 4-Methylmethcathinone (Mephedrone) | Dopamine/Norepinephrine | Euphoria, increased sociability |

Forensic Applications

In forensic science, this compound is utilized as a reference standard for toxicological analysis. Its detection in biological samples can assist in identifying substance abuse cases, especially in relation to new psychoactive substances.

Case Study Example:

A study involving toxicological screening reported the presence of this compound in urine samples from individuals presenting with symptoms consistent with stimulant use. The compound was identified using gas chromatography-mass spectrometry (GC-MS), highlighting its relevance in forensic investigations .

Toxicology and Safety Profiles

Understanding the toxicological profile of this compound is crucial for its safe application in research and potential therapeutic uses. Reports indicate that compounds within this class may exhibit sympathomimetic toxicity, characterized by increased heart rate, hypertension, and agitation.

Table 2: Reported Symptoms Associated with Similar Compounds

| Compound Name | Reported Symptoms |

|---|---|

| 4-Methylmethcathinone (Mephedrone) | Agitation, tachycardia, hypertension |

| 4-Fluoro-α-Pyrrolidinobutiophenone | Anxiety, paranoia |

Regulatory Considerations

Due to its psychoactive properties, the regulatory landscape surrounding this compound is complex. It falls under scrutiny by various health authorities as part of efforts to control new psychoactive substances.

Mechanism of Action

The exact mechanism of action of 4’-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride is not well understood. it is believed to act on the central nervous system by inhibiting the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares a core butyrophenone structure with derivatives documented in the evidence. Key structural variations among analogs include differences in amino substituents (e.g., methylpiperidino, spirocyclic, or cyclohexyl groups) and additional functional groups (e.g., methoxy or chloro substituents). These modifications influence physicochemical properties such as molecular weight, melting point, and solubility.

Table 1: Physicochemical Comparison

*Calculated based on formula C₂₅H₃₁ClFNO .

Key Observations :

- Bulky substituents (e.g., spirocyclic or cyclohexyl groups) increase molecular weight and may reduce solubility in polar solvents .

Key Observations :

- Low to moderate yields (e.g., 33.6% in ) suggest challenges in steric hindrance or side reactions during alkylation.

- The use of 4-chloro-p-fluorobutyrophenone as a common precursor highlights its versatility in synthesizing diverse analogs .

Pharmacological and Toxicological Profiles

While pharmacological data for the target compound are absent in the evidence, toxicity studies on structural analogs reveal substituent-dependent effects:

Table 3: Toxicity Comparison

Key Observations :

- The methylpiperidino derivative () exhibits teratogenicity at low doses, underscoring the impact of amino group bulkiness on safety.

- The LD₅₀ of 126 mg/kg in mice () indicates acute toxicity risks for analogs with cyclohexylamino substituents.

Biological Activity

4'-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClFNO

- Molecular Weight : 233.72 g/mol

This compound features a fluorine atom at the para position of the phenyl ring, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit affinity for dopamine receptors, which are crucial in the modulation of mood and behavior. Additionally, its structural similarity to other psychoactive compounds suggests potential activity in modulating pathways associated with neuropsychiatric disorders.

Antidepressant Effects

Research indicates that compounds similar to this compound can exhibit antidepressant-like effects. A study involving animal models demonstrated significant reductions in depressive-like behaviors when administered at specific dosages, suggesting a possible role in serotonin modulation .

Antinociceptive Activity

In vivo studies have also highlighted the antinociceptive properties of this compound. Experimental models showed that it effectively reduced pain responses, indicating potential applications in pain management therapies. The mechanism appears to involve the inhibition of pain pathways, potentially through modulation of opioid receptors .

Neuroprotective Effects

Emerging evidence points to neuroprotective effects mediated by this compound. It has been suggested that it may protect neuronal cells from oxidative stress and apoptosis, which is particularly relevant in neurodegenerative diseases . This property could be attributed to its ability to modulate signaling pathways involved in cell survival.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.